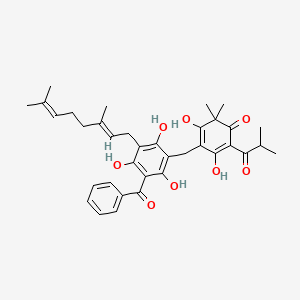

Sarothralin G

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130756-15-9 |

|---|---|

Molecular Formula |

C36H42O8 |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

4-[[3-benzoyl-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C36H42O8/c1-19(2)12-11-13-21(5)16-17-23-30(39)24(32(41)26(31(23)40)29(38)22-14-9-8-10-15-22)18-25-33(42)27(28(37)20(3)4)35(44)36(6,7)34(25)43/h8-10,12,14-16,20,39-43H,11,13,17-18H2,1-7H3/b21-16+ |

InChI Key |

RMSBSMAHNIPYEI-LTGZKZEYSA-N |

Isomeric SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C/C=C(\C)/CCC=C(C)C)O)C(=O)C3=CC=CC=C3)O)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)CC=C(C)CCC=C(C)C)O)C(=O)C3=CC=CC=C3)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarothralin G; |

Origin of Product |

United States |

Foundational & Exploratory

Sertraline's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of sertraline, a selective serotonin reuptake inhibitor (SSRI), on its primary target, the serotonin transporter (SERT). By providing a comprehensive overview of its binding kinetics, inhibitory properties, and the structural basis of its interaction, this document serves as a critical resource for professionals in the fields of neuroscience and pharmacology.

Core Mechanism of Action

Sertraline's therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] By inhibiting this reuptake process, sertraline increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][3][4] This potent and selective inhibition of SERT is the cornerstone of its function as an antidepressant and anxiolytic agent.[5][6]

The interaction of sertraline with SERT is complex, involving competitive binding at the primary substrate site.[7] X-ray crystallography studies have revealed that sertraline occupies the central binding pocket of SERT, effectively blocking the entry of serotonin and stabilizing the transporter in an outward-open conformation.[7][8][9] This direct blockade is the principal molecular event that initiates the cascade of neurochemical changes leading to its therapeutic effects. While some SSRIs exhibit allosteric effects, sertraline is not known to have significant allosteric activity at the SERT.[10][11]

Over time, the sustained increase in synaptic serotonin levels leads to downstream adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors.[12] This desensitization is thought to contribute to the delayed onset of the full therapeutic effects of SSRIs.[1] Chronic administration of sertraline has also been associated with the downregulation of brain norepinephrine receptors.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding sertraline's interaction with the serotonin transporter and its selectivity over other monoamine transporters.

| Parameter | Value (nM) | Species | Reference(s) |

| SERT Binding Affinity (Ki) | 0.15 - 3.3 | Human | [12] |

| 2.0 ± 0.2 | Human (ts3 variant) | [9] | |

| 7 ± 1 | Human (ts2 variant) | [9] | |

| 1.7-fold increase in the presence of Cl⁻ | Not Specified | [13] | |

| Norepinephrine Transporter (NET) Binding Affinity (Ki) | 420 | Not Specified | [12] |

| Dopamine Transporter (DAT) Binding Affinity (Ki) | 25 | Not Specified | [12] |

| Parameter | Value (nM) | Assay System | Reference(s) |

| Serotonin Reuptake Inhibition (IC50) | 16.5 µg/ml (equivalent to ~50 µM) | HeLa cancer cells (viability) | [14] |

| Not specified in provided abstracts | Rat synaptosomes and platelets | [15] |

Signaling Pathways

The interaction of sertraline with SERT initiates a cascade of intracellular signaling events. While the immediate effect is the blockade of serotonin reuptake, long-term treatment leads to adaptive changes in neuronal signaling pathways.

Caption: Downstream signaling cascade following SERT inhibition by sertraline.

Recent research has also suggested a potential off-target effect of sertraline on mitochondrial function through its interaction with the voltage-dependent anion channel 1 (VDAC1), which may lead to the activation of AMPK and inhibition of the mTOR signaling pathway.[16]

Caption: Proposed mechanism of sertraline-induced autophagy via VDAC1.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is a generalized procedure for determining the binding affinity of sertraline for SERT.

Objective: To determine the inhibitory constant (Ki) of sertraline for the serotonin transporter.

Materials:

-

HEK293 cells stably transfected with human SERT.[17]

-

Membrane preparation from these cells.

-

Radioligand: [³H]citalopram or [¹²⁵I]RTI-55.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 100 µM S-citalopram).[18]

-

Test compound: Sertraline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of sertraline.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of sertraline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Synaptosome Preparation and Serotonin Uptake Assay

This protocol outlines the preparation of synaptosomes and the subsequent measurement of serotonin uptake inhibition by sertraline.

Objective: To measure the potency of sertraline in inhibiting serotonin uptake into presynaptic terminals.

Materials:

-

Rodent brain tissue (e.g., whole brain, cortex, or brainstem).[19][20][21]

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[21]

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

[³H]Serotonin.

-

Sertraline hydrochloride.

-

Cell harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[20]

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the synaptosomes.[19][20]

-

Resuspend the final synaptosomal pellet in the assay buffer.

-

-

Serotonin Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of sertraline at 37°C for a short period (e.g., 10 minutes).[22]

-

Initiate the uptake by adding a known concentration of [³H]Serotonin.

-

Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of serotonin uptake at each sertraline concentration.

-

Calculate the IC50 value, which is the concentration of sertraline that causes 50% inhibition of serotonin uptake.

-

Caption: Workflow for a synaptosome-based serotonin uptake assay.

References

- 1. droracle.ai [droracle.ai]

- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]

- 5. The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective serotonin reuptake inhibitor sertraline: its profile and use in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ichgcp.net [ichgcp.net]

- 12. Sertraline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sertraline Hydrochloride

This technical guide provides a detailed overview of the chemical structure and synthesis of Sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Chemical Structure of Sertraline Hydrochloride

Sertraline hydrochloride is the hydrochloride salt of sertraline.[1] The active pharmaceutical ingredient, sertraline, possesses two stereogenic centers, resulting in four possible stereoisomers.[2][3][4] The clinically effective form is the (+)-cis-(1S,4S) enantiomer.[3]

The chemical structure and properties of Sertraline hydrochloride are summarized in the table below.

| Property | Value |

| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride[1] |

| Molecular Formula | C₁₇H₁₇Cl₂N · HCl[5] or C₁₇H₁₈Cl₃N[1] |

| Molecular Weight | 342.69 g/mol [1][5] |

| CAS Number | 79559-97-0[1][5][6] |

| Appearance | White solid crystal or powder[7] |

| Melting Point | 243-245 °C[8] |

| Specific Rotation [α]²⁵_D | +38.9 (c = 2, methanol)[9] |

Synthesis of Sertraline Hydrochloride

The commercial synthesis of sertraline hydrochloride has evolved to improve efficiency, yield, and safety, reflecting advancements in green chemistry.[10][11] A common and notable industrial synthesis starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, also known as sertraline tetralone.[2][9][12]

The general synthetic pathway involves three key stages:

-

Formation of an Intermediate : The starting tetralone is reacted with a methylamine source to form an intermediate, which is crucial for introducing the methylamino group.

-

Stereoselective Reduction : The intermediate is then reduced to yield a mixture of cis and trans isomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. The focus is on maximizing the formation of the cis isomer.

-

Resolution and Salt Formation : The racemic cis-amine is resolved to isolate the desired (1S,4S)-enantiomer, which is subsequently converted to its hydrochloride salt.

A significant improvement in the industrial synthesis involves the condensation of the tetralone with N-methylhydroxylamine to form a stable nitrone intermediate.[12] This method is advantageous over earlier syntheses that used a Schiff base intermediate formed with methylamine and a catalyst like titanium tetrachloride (TiCl₄), which is highly corrosive.[9][12] The reduction of the nitrone intermediate is stereoselective, favoring the desired cis-racemic amine.[12][13]

Pfizer, the originator of Zoloft, developed a greener synthesis that streamlined a three-step sequence into a single step.[10] This "combined" process involves the formation of the imine with monomethylamine, followed by reduction and in situ resolution of the diastereomeric salts of mandelic acid, significantly increasing the overall yield and reducing waste.[10]

Key Synthetic Intermediates

The synthesis of sertraline hydrochloride relies on several key intermediates. The primary starting material for many industrial syntheses is 4-(3,4-dichlorophenyl)-1-tetralone.[2][9][12] From this tetralone, an imine or a more stable nitrone intermediate is formed.[12] The isolation of the desired enantiomer is typically achieved through the formation of a diastereomeric salt with a chiral resolving agent, such as R-(-)-mandelic acid.[9][12]

Experimental Protocols

The following sections provide an overview of the experimental procedures for key steps in the synthesis of sertraline hydrochloride, based on published literature.

Formation of Racemic cis-Sertraline Hydrochloride

This procedure outlines the conversion of the tetralone intermediate to the racemic hydrochloride salt.

| Step | Reagents and Conditions | Yield | Purity |

| 1. Imine Formation | Sertraline tetralone, monomethylamine, isopropyl alcohol, heated to 85-100°C for 16 hours.[14] | High conversion | >95% imine conversion[14] |

| 2. Reduction | The imine intermediate is reduced. (Specific reducing agents not detailed in the provided text). | - | - |

| 3. Hydrochloride Salt Formation | The resulting racemic amine is dissolved in an appropriate solvent and treated with hydrochloric acid. | 81% (for a similar process)[12] | - |

Resolution of Racemic cis-Sertraline and Formation of the Hydrochloride Salt

This protocol details the separation of the desired (1S,4S)-enantiomer.

-

Liberation of the Free Base : The racemic cis-amine hydrochloride (e.g., 10.27 g, 30 mmol) is suspended in dichloromethane (70 mL) and extracted with 10% aqueous sodium carbonate (40 mL). The aqueous layer is further extracted with dichloromethane (30 mL). The combined organic layers are dried over sodium sulfate and filtered. The solvent is then removed under vacuum.[12]

-

Formation of the Mandelate Salt : The residue is dissolved in ethanol (100 mL), and R-(-)-mandelic acid (4.56 g, 30 mmol) is added. The mandelic acid salt of the (1S,4S)-enantiomer crystallizes. The suspension is stirred for 6 hours at 25 °C, then filtered and washed with ethanol (50 mL).[12]

-

Conversion to Sertraline Hydrochloride : The isolated mandelic acid salt (e.g., 5.04 g, 11 mmol) is mixed with dichloromethane (50 mL) and 2 M aqueous sodium hydroxide (30 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (20 mL). The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated. The residue is dissolved in ethanol (30 mL), and while stirring, 6.8 M HCl in ethanol (1.62 mL) is added. The precipitated product is filtered and washed with ethanol.[9]

Spectroscopic Data

Limited spectroscopic data is available in the provided search results. However, some characteristic data has been reported:

| Data Type | Characteristic Values |

| FTIR (cm⁻¹) | Characteristic absorption peaks for Sertraline hydrochloride include those for C-H stretching of an N-bonded CH₂ group (around 2940), aliphatic amine N-H (around 2469), aromatic ring stretching (1562-1582), and C-Cl (around 745-787).[15] |

Logical Relationships in Synthesis

The synthesis of sertraline hydrochloride is a well-defined process with clear logical dependencies between the steps. The successful formation of the desired stereoisomer is contingent on the proper execution of the reduction and resolution steps.

References

- 1. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SERTRALINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 6. Sertraline Hydrochloride [sigmaaldrich.com]

- 7. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sertraline [drugfuture.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epa.gov [epa.gov]

- 11. acs.org [acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

- 14. datapdf.com [datapdf.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of Sertraline: A Technical Guide

An In-depth Exploration of the Synthesis, Mechanism of Action, and Preclinical Evaluation of a Landmark Selective Serotonin Reuptake Inhibitor

This technical guide provides a comprehensive overview of the discovery and preclinical development of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the foundational studies that established its pharmacological profile. The guide covers the initial synthesis, in vitro and in vivo pharmacology, toxicology, and the key signaling pathways implicated in its therapeutic effects. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal preclinical assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Discovery and Synthesis

Sertraline was discovered by scientists at Pfizer in the 1970s.[1] The journey to its discovery began with research into a series of psychoactive compounds, leading to the development of tametraline, a weak dopamine reuptake inhibitor.[1] Subsequent experimentation with derivatives of tametraline by Kenneth Koe and Willard Welch in 1977 led to the identification of a potent and selective serotonin reuptake inhibitor, which would later be named sertraline.[1] This discovery was somewhat serendipitous, as the primary goal was not initially to find an antidepressant.[1] Following promising results in laboratory animals, sertraline underwent human trials and was approved by the FDA in 1991.[1]

The initial synthesis of sertraline hydrochloride starts from sertralone. The process involves the condensation of sertralone with methylamine, followed by a reduction step to yield the cis/trans isomers of sertraline. The therapeutically active cis-isomer is then isolated.

In Vitro Pharmacology

The primary mechanism of action of sertraline is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[2][3] Its affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) is significantly lower.[4][5]

Neurotransmitter Transporter Binding Affinity

The inhibitory activity of sertraline on the reuptake of serotonin, dopamine, and norepinephrine was quantified using radioligand binding assays. The results consistently demonstrate a high affinity and selectivity for the serotonin transporter.

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [4] |

| Dopamine Transporter (DAT) | 25 | [4] |

| Norepinephrine Transporter (NET) | 420 | [4] |

Experimental Protocol: Radioligand Binding Assay for Neurotransmitter Transporters

Objective: To determine the binding affinity (Ki) of sertraline for the serotonin, dopamine, and norepinephrine transporters.

Materials:

-

Biological Material: Synaptosomal preparations from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET). Alternatively, cell lines stably expressing the human transporters (hSERT, hDAT, hNET).

-

Radioligands:

-

For SERT: [³H]Citalopram or [³H]Paroxetine.

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935.

-

For NET: [³H]Nisoxetine or [³H]Desipramine.

-

-

Test Compound: Sertraline hydrochloride dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: Typically a Tris-HCl buffer containing appropriate salts (e.g., NaCl, KCl, MgCl₂).

-

Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Preparation of Synaptosomes/Cell Membranes: Homogenize brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of sertraline. For total binding, no competing ligand is added. For non-specific binding, a high concentration of a selective non-radiolabeled ligand is added.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of sertraline that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology: Animal Models of Depression

The antidepressant-like effects of sertraline were evaluated in several preclinical animal models of depression. These models are designed to produce behavioral changes in rodents that are reversed by clinically effective antidepressant drugs.

Forced Swim Test

The forced swim test is a widely used model to screen for antidepressant activity. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect. Acute treatment with sertraline (5.0 mg/kg) has been shown to significantly reduce immobility time in this test.

Olfactory Bulbectomy Model

Bilateral removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are reminiscent of symptoms of depression in humans. A key behavioral change is hyperactivity in a novel environment, such as an open-field arena. Chronic, but not acute, treatment with antidepressants, including sertraline, has been shown to reverse this hyperactivity.[6]

Experimental Protocol: Olfactory Bulbectomy in Rats

Objective: To induce a depressive-like state in rats to evaluate the efficacy of chronic antidepressant treatment.

Materials:

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar strain).

-

Surgical Instruments: Stereotaxic apparatus, dental drill, suction pump, fine forceps, scalpel.

-

Anesthesia: An appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Post-operative Care: Analgesics, antibiotics, and a warm recovery environment.

Procedure:

-

Anesthesia: Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgical Incision: Make a midline incision in the scalp to expose the skull.

-

Craniotomy: Drill two small holes in the skull overlying the olfactory bulbs.

-

Bulbectomy: Carefully remove the olfactory bulbs by suction.

-

Sham Surgery: For the control group, perform the same surgical procedure but leave the olfactory bulbs intact.

-

Wound Closure: Suture the incision.

-

Post-operative Recovery: Administer analgesics and allow the rats to recover for a specified period (typically 2 weeks) before behavioral testing.

-

Behavioral Testing: Assess behaviors such as locomotor activity in an open-field test.

-

Drug Administration: Administer sertraline or vehicle daily for a chronic period (e.g., 14-21 days) and repeat behavioral testing to assess for reversal of the bulbectomy-induced changes.

Preclinical Toxicology

A series of toxicology studies were conducted in mice, rats, rabbits, and dogs to determine the safety profile of sertraline.[7][8]

| Study Type | Species | Key Findings |

| Acute Toxicity (LD50) | Mouse (oral) | Male: 548 mg/kg, Female: 419 mg/kg[9] |

| Rat (oral) | Male: 1591 mg/kg, Female: 1327 mg/kg[9] | |

| Chronic Toxicity | Dog | At high doses (e.g., 90 mg/kg), transient effects like hypersalivation and abnormal head movements were observed, which resolved with continued administration.[9] |

| Mouse, Rat | The liver was identified as a target organ, with findings consistent with hepatic enzyme induction.[7][8] | |

| Reproductive Toxicity | Rat, Rabbit | No evidence of teratogenicity. Decreased neonatal survival and growth were observed at maternally toxic doses.[7][8] |

| Genotoxicity | In vitro & in vivo | Sertraline was not found to be genotoxic in a comprehensive battery of tests.[7][8] |

| Carcinogenicity | Rat | Negative for carcinogenicity.[7][8] |

| Mouse | A slight increase in benign liver tumors was observed in males, considered secondary to enzyme induction.[7][8] |

Pharmacokinetics

The pharmacokinetic profile of sertraline was characterized in several animal species. The half-life of sertraline varies across species.

| Species | Half-life (hours) | Oral Bioavailability (%) | Reference |

| Mouse | 2.5 | 70 | [8] |

| Rat | 4.5 | - | [8] |

| Dog | 5.2 | - | [8] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of sertraline are initiated by the inhibition of the serotonin transporter (SERT). The subsequent increase in synaptic serotonin levels leads to a cascade of downstream signaling events that are thought to underlie its antidepressant and anxiolytic properties.

A key aspect of the long-term effects of sertraline involves the desensitization of somatodendritic 5-HT1A autoreceptors.[10] Initially, the increase in synaptic serotonin activates these autoreceptors, which leads to a decrease in serotonin neuron firing and release, counteracting the effect of SERT inhibition. However, with chronic treatment, these autoreceptors become desensitized and downregulated.[10] This reduction in the negative feedback mechanism results in a sustained increase in serotonergic neurotransmission.

Furthermore, chronic sertraline administration has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.[9][11] The upregulation of BDNF is thought to contribute significantly to the therapeutic effects of sertraline by promoting structural and functional changes in brain circuits implicated in mood regulation.[9][11]

Conclusion

The preclinical development of sertraline established it as a potent and selective serotonin reuptake inhibitor with a well-characterized pharmacological and toxicological profile. The in vitro studies demonstrated its high affinity for the serotonin transporter, while in vivo studies in animal models of depression provided evidence of its antidepressant-like efficacy. The comprehensive preclinical evaluation of sertraline laid a strong foundation for its successful clinical development and its eventual emergence as a cornerstone in the treatment of depression and other psychiatric disorders. This technical guide has provided a detailed overview of the key preclinical data and methodologies that were instrumental in the journey of sertraline from its discovery to a widely used therapeutic agent.

References

- 1. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]

- 5. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

Sertraline's Engagement with Dopamine and Norepinephrine Transporters: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and the dopamine (DAT) and norepinephrine (NET) transporters. While primarily recognized for its high affinity for the serotonin transporter (SERT), sertraline's secondary pharmacological profile, particularly its effects on catecholaminergic systems, is of significant interest for understanding its full therapeutic and side-effect spectrum. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and procedural frameworks.

Core Pharmacodynamics: Transporter Binding Affinities

Sertraline's interaction with monoamine transporters is characterized by its binding affinity, commonly expressed as the inhibition constant (Kᵢ). This value represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity.

Among SSRIs, sertraline is notable for its relatively high affinity for the dopamine transporter.[1] In a key study by Tatsumi et al. (1997), the Kᵢ values for sertraline at the human serotonin, dopamine, and norepinephrine transporters were determined.[1] These findings demonstrate a significant affinity for DAT, which is higher than that of other antidepressants like nomifensine and bupropion, and an even weaker affinity for NET.[1]

Table 1: Sertraline Binding Affinities (Kᵢ) for Human Monoamine Transporters

| Transporter | Sertraline Kᵢ (nM) | Reference |

| Serotonin (SERT) | 0.29 | [1] |

| Dopamine (DAT) | 25 | [1] |

| Norepinephrine (NET) | 420 | [1] |

The clinical relevance of sertraline's dopamine reuptake inhibition at standard therapeutic doses is a subject of ongoing discussion. A critical factor is sertraline's high plasma protein binding of approximately 98.5%, which means only a small fraction of the drug is free and biologically active.[1][2] Even at the maximum recommended daily dose of 200 mg, free plasma concentrations of sertraline may not reach the levels required for significant occupancy of the dopamine transporter.[1] However, at higher, clinically utilized dosages, the potential for weak inhibition of dopamine reuptake exists.[1]

Experimental Protocols

The quantitative data presented above are derived from specific in vitro experimental procedures. Understanding these methodologies is crucial for interpreting the data and designing further research.

Radioligand Binding Assay for Transporter Affinity (Kᵢ)

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter. The protocol involves incubating a preparation of cells or tissues expressing the target transporter with a radiolabeled ligand that is known to bind to the transporter. The test compound (sertraline) is added at various concentrations to compete with the radioligand for binding.

Detailed Methodology:

-

Tissue/Cell Preparation: Tissues from relevant brain regions (e.g., striatum for DAT) or cell lines stably expressing the human dopamine or norepinephrine transporter (e.g., HEK293-hDAT) are homogenized in an ice-cold buffer.[3] The homogenate is then centrifuged to pellet the cell membranes, which contain the transporters. The pellet is washed and resuspended to a specific protein concentration.[3]

-

Assay Incubation: The membrane preparation is incubated in assay tubes containing a buffer solution, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test drug (sertraline).[3][4]

-

Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a known potent inhibitor (e.g., 100 µM cocaine for DAT) to saturate the transporters and determine the amount of non-specific binding of the radioligand.[3]

-

Separation and Quantification: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Caption: Workflow of a Radioligand Binding Assay.

Neurotransmitter Reuptake Inhibition Assay (IC₅₀/EC₅₀)

This functional assay directly measures the ability of a drug to inhibit the transport of a neurotransmitter into the cell. It provides a measure of the drug's potency in blocking the transporter's function.

Detailed Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293) stably transfected to express the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured in appropriate media and plated in multi-well plates.[5]

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a buffer (e.g., Krebs-Ringer-HEPES buffer). The cells are then pre-incubated for a short period with varying concentrations of the test compound (sertraline).

-

Initiation of Uptake: The reuptake process is initiated by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).[5] Newer, non-radioactive methods utilize a fluorescent substrate that mimics the neurotransmitter.[6][7][8]

-

Termination of Uptake: After a defined incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of the drug that produces 50% inhibition of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Caption: Workflow of a Neurotransmitter Reuptake Assay.

Signaling Pathways and Downstream Effects

The primary mechanism of action for reuptake inhibitors is the blockade of their respective transporters.[9][10] This action leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.

Sertraline's inhibition of DAT and NET, although weaker than its effect on SERT, follows this same principle.[2][11]

-

Dopaminergic Effects: By weakly inhibiting DAT, sertraline can lead to a modest increase in extracellular dopamine levels.[12] Dopamine is critically involved in reward, motivation, and motor control. Enhanced dopaminergic signaling could theoretically contribute to some of sertraline's therapeutic effects.

-

Noradrenergic Effects: Inhibition of NET leads to increased synaptic concentrations of norepinephrine. While sertraline's direct affinity for NET is low, some studies suggest that chronic administration can lead to downstream adaptations in the noradrenergic system, such as the downregulation of brain norepinephrine receptors in animal models.[13][14] Additionally, chronic sertraline treatment has been shown to enhance noradrenaline release in the rat frontal cortex.[15]

Caption: Mechanism of Sertraline at DAT and NET.

Conclusion

Sertraline exhibits a distinct pharmacological profile characterized by potent serotonin reuptake inhibition, coupled with a measurable, albeit weaker, affinity for the dopamine transporter and a low affinity for the norepinephrine transporter. The in vitro data clearly establish sertraline's capacity to bind to and inhibit DAT. However, the translation of this effect into significant clinical dopaminergic activity at standard therapeutic dosages remains an area of investigation, primarily due to extensive plasma protein binding. The methodologies outlined herein provide the foundational framework for further research into the nuanced effects of sertraline and other psychotropic agents on catecholaminergic systems, which may ultimately lead to a more refined understanding of their complete therapeutic profiles and the development of more targeted pharmacotherapies.

References

- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 11. ClinPGx [clinpgx.org]

- 12. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. drugs.com [drugs.com]

- 15. Sertraline, a selective serotonin reuptake inhibitor modulates extracellular noradrenaline in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Binding Affinity of Sertraline to Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Sertraline to various serotonin receptors and the serotonin transporter (SERT). The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of Sertraline's pharmacological profile at a molecular level.

Quantitative Binding Affinity of Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin.[1] However, its pharmacological profile is also characterized by interactions with other neuroreceptors, which may contribute to its therapeutic effects and side-effect profile. The following table summarizes the in vitro binding affinities of Sertraline for various human and rat receptors and transporters, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity.

Table 1: In Vitro Binding Affinity of Sertraline for Serotonin and Other Neuroreceptors

| Target | Species | Ligand | Value Type | Value (nM) |

| Serotonin Transporter (SERT) | Human | [3H] Paroxetine | IC50 | 0.14 |

| Serotonin Transporter (SERT) | Human | IC50 | 0.19 | |

| Serotonin Transporter (SERT) | Rat | [3H] 5-HT | Ki | 0.85 |

| Serotonin Transporter (SERT) | Rat | [3H] 5-HT | Ki | 3.4 |

| 5-HT2A Receptor | Human | IC50 | 8317.3 | |

| 5-HT2B Receptor | Human | [3H] LSD | Ki | 2159.5 |

| 5-HT2B Receptor | Human | IC50 | 2740.9 | |

| Dopamine Transporter (DAT) | Human | IC50 | 25 | |

| Sigma σ1 Receptor | Human | [3H] Haloperidol | Ki | 29.3 |

| Sigma σ1 Receptor | Human | Ki | 57 | |

| Sigma σ2 Receptor | Rat | [3H] DTG | Ki | 5297 |

| Norepinephrine Transporter (NET) | Human | IC50 | 420 | |

| Muscarinic Acetylcholine Receptors | Human | Ki | 427–2100 |

Data compiled from various sources.[2][3]

In vitro studies indicate that Sertraline has a high affinity for the serotonin transporter but shows significantly lower affinity for serotonergic receptors such as 5-HT1A, 5-HT1B, and 5-HT2.[4] It also interacts with sigma-1 receptors and, to a lesser extent, the dopamine transporter.[5]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of a compound like Sertraline is typically achieved through in vitro radioligand competition binding assays.[6] This method measures the ability of an unlabeled compound (the "competitor," e.g., Sertraline) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[7]

-

Tissue/Cell Homogenization: Tissues (e.g., rat brain cortex) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes large debris, and a subsequent high-speed spin (e.g., 20,000 x g) pellets the cell membranes containing the receptors.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances. The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined (e.g., using a BCA assay).

-

Incubation: In a multi-well plate, the prepared cell membranes are incubated with:

-

A fixed concentration of a specific radioligand (e.g., [3H]Paroxetine for SERT).

-

A range of concentrations of the unlabeled competitor (Sertraline).

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

IC50 Determination: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (Sertraline). A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Sertraline that displaces 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow of a radioligand competition binding assay used to determine the binding affinity of a test compound like Sertraline.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Molecule: An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Sertraline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of sertraline, a selective serotonin reuptake inhibitor (SSRI), in key animal models used in preclinical research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of sertraline in these models is crucial for the interpretation of efficacy and safety studies and for the successful translation of findings to clinical applications.

Executive Summary

Sertraline exhibits variable pharmacokinetic profiles across different animal species, a critical consideration for translational research.[1][2] It is extensively metabolized, primarily in the liver, with N-desmethylsertraline being the major, though less potent, active metabolite.[2][3] The drug is highly protein-bound and demonstrates extensive tissue distribution, notably accumulating in the brain at concentrations significantly higher than in plasma.[3][4] First-pass metabolism is a significant factor following oral administration.[3] This guide synthesizes key pharmacokinetic data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to aid researchers in designing and interpreting their studies.

Comparative Pharmacokinetics of Sertraline in Animal Models

The following tables summarize key pharmacokinetic parameters of sertraline in various animal models. These values are compiled from multiple studies and can be influenced by factors such as the animal strain, sex, age, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Sertraline in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Tmax (h) | Oral | 5 | 1.06 ± 0.27 | [5] |

| Oral | 10 | ~6 | [6] | |

| Cmax (ng/mL) | Oral | 5 | 156 ± 76 | [5] |

| t1/2 (h) | Intravenous | 2 | 3.55 ± 0.8 | [5] |

| Clearance (mL/min) | Intravenous | 2 | 43.1 ± 8.7 | [5] |

| Volume of Distribution (Vd) (L/kg) | Intravenous | 2 | ~11.56 | [5] |

| - | - | ~25 | [3] | |

| Brain/Plasma Ratio | - | - | >40 | [3] |

Table 2: Pharmacokinetic Parameters of Sertraline in Dogs

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Tmax (h) | Oral | 200 (total dose) | 1.94 ± 0.18 | [7] |

| Cmax (mg/L) | Oral | 200 (total dose) | 0.404 ± 0.080 | [7] |

| AUC0-24h (mg·h·L-1) | Oral | 200 (total dose) | 1.91 ± 0.39 | [7] |

| Volume of Distribution (Vd) (L/kg) | - | - | ~25 | [3] |

| Metabolic Clearance (mL/min/kg) | - | - | >35 | [3] |

Table 3: Pharmacokinetic Parameters of Sertraline in Mice

| Parameter | Route of Administration | Dose (µmol/kg) | Value | Reference |

| Tmax (h) | Oral | 29.2 | 4 | [8] |

| Cmax (nM) | Oral | 29.2 | 103 | [8] |

| Bioavailability (Systemic Exposure) | Intranasal vs. Oral/IV | 4.87 (IN/IV), 10 (Oral) | IN bioavailability = 166% | [9] |

| Cerebellum Concentration (ng/g) | Oral (chronic) | - | 289.8 | [4] |

| Serum Concentration (nmol/L) | Oral (chronic) | - | 8.6 | [4] |

Table 4: Pharmacokinetic Parameters of Sertraline in Non-Human Primates (Cynomolgus Monkeys)

| Parameter | Route of Administration | Dose (mg/kg) | Observation | Reference |

| Drug Delivery | Oral | 20 (chronic) | Successfully delivered and metabolized | [10] |

| CSF 5-HIAA | Oral | 20 | Significantly decreased, indicating CNS effect | [10][11] |

| Circulating Levels | Oral | 20 | In therapeutic range | [11] |

Experimental Protocols: Methodologies for Sertraline Pharmacokinetic Studies

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are outlines of common methodologies employed in the cited animal studies.

Animal Models and Dosing

-

Species: Wistar rats, Sprague-Dawley rats, Beagle dogs, various mouse strains, and Cynomolgus monkeys are commonly used.[6][7][12][13]

-

Housing and Acclimatization: Animals are typically housed in controlled environments (temperature, humidity, light/dark cycle) and allowed to acclimatize before the study.

-

Dosing:

-

Oral (PO): Sertraline is often administered as a solution or suspension via oral gavage.[6][8] For chronic studies, it may be mixed in the drinking water or a palatable substance.[11][14]

-

Intravenous (IV): A solution of sertraline is administered, typically through a cannulated vein (e.g., femoral vein), to determine absolute bioavailability and clearance.[5]

-

Intranasal (IN): Investigated as an alternative route for direct brain delivery.[9]

-

Sample Collection

-

Blood/Plasma: Blood samples are collected at predetermined time points post-dosing from sites like the tail vein (rats), saphenous vein, or via cardiac puncture for terminal studies. Plasma is separated by centrifugation.[5][6]

-

Brain Tissue: For brain concentration studies, animals are euthanized at specific time points, and the brain is rapidly excised, rinsed, and homogenized.[4][6]

-

Cerebrospinal Fluid (CSF): In larger animals like non-human primates, CSF can be collected to assess central nervous system drug exposure and pharmacodynamic effects.[10][11]

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying sertraline and its metabolites in biological matrices. Often coupled with fluorescence or ultraviolet (UV) detection.[5][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of sertraline and its metabolites, especially at low concentrations.[6]

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.[6][7]

Visualizing Key Processes: Diagrams and Pathways

Visual representations are essential for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of sertraline and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic Pathway of Sertraline.

Caption: Experimental Workflow for an Animal Pharmacokinetic Study.

Discussion and Conclusion

The preclinical pharmacokinetic evaluation of sertraline reveals several key characteristics that are vital for drug development professionals. The high brain-to-plasma ratio observed in rats suggests efficient penetration of the blood-brain barrier, which is consistent with its action as a centrally acting agent.[3][4] However, the significant first-pass metabolism underscores the importance of considering the route of administration and potential inter-species differences in metabolic capacity.[3] The substantial variability in pharmacokinetic parameters across species highlights the caution required when extrapolating animal data to humans.[1][2]

The development of alternative delivery systems, such as intranasal administration, shows promise for enhancing systemic exposure and achieving sustained brain delivery, potentially improving therapeutic outcomes and reducing peripheral side effects.[9] The detailed experimental protocols provided in this guide serve as a foundation for designing robust studies that can yield high-quality, comparable data.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant sertraline increases thioflavin-S and Congo red deposition in APPswe/PSEN1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of sertraline in rat plasma by HPLC and fluorescence detection and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intranasal administration of sertraline ensures sustained brain delivery and antidepressant effect in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]

- 13. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Intricate Dance of Sertraline Metabolism: A Deep Dive into the Roles of CYP2B6 and CYP2C19

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic pathways of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The focus of this paper is to elucidate the critical roles of cytochrome P450 enzymes CYP2B6 and CYP2C19 in sertraline's biotransformation, with a particular emphasis on the clinical implications of their genetic polymorphisms. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Metabolic Fate of Sertraline

Sertraline undergoes extensive hepatic metabolism, with less than 2.5% of the drug excreted unchanged. The primary metabolic pathway is N-demethylation to its principal, but substantially less active, metabolite, N-desmethylsertraline.[1] This process is primarily mediated by a concert of cytochrome P450 (CYP) enzymes. While multiple CYP isoforms are involved, CYP2B6 and CYP2C19 have been identified as key players, exhibiting significant influence on the pharmacokinetic variability of sertraline observed in patient populations.[2][3][4] Understanding the contribution of these enzymes is paramount for predicting drug-drug interactions and for personalizing sertraline therapy based on an individual's genetic makeup.

The Metabolic Machinery: Key Enzymes and Pathways

Sertraline's metabolism is a multi-faceted process involving several enzymatic reactions. The main pathways include:

-

N-demethylation: The conversion of sertraline to N-desmethylsertraline is the most significant metabolic route. Several in vitro studies have demonstrated that CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 all contribute to this reaction.[3][5] However, the relative contribution of each enzyme appears to be concentration-dependent.[6] At lower, clinically relevant concentrations, CYP2B6 and CYP2D6 play a more prominent role.[6]

-

Oxidative Deamination: Sertraline can also undergo deamination to a ketone intermediate, a reaction catalyzed by CYP3A4 and CYP2C19, as well as monoamine oxidases (MAO-A and MAO-B).[3]

-

Hydroxylation and Glucuronidation: Subsequent hydroxylation and glucuronide conjugation of both sertraline and desmethylsertraline also occur, leading to their eventual elimination.[3]

The following diagram illustrates the primary metabolic pathways of sertraline.

Quantitative Analysis of Enzyme Kinetics

The efficiency of sertraline metabolism by various CYP450 enzymes has been quantified through in vitro studies using human liver microsomes and recombinant enzymes. The Michaelis-Menten constants (Km), maximum velocity (Vmax), and intrinsic clearance (Vmax/Km) provide valuable insights into the affinity and capacity of each enzyme for sertraline N-demethylation.

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | Study Population/System |

| Overall (HLM) | 18.1 ± 2.0 | 0.45 ± 0.03 | 25.2 ± 4.3 | Pooled Human Liver Microsomes[5] |

| CYP2C19 (High-affinity) | 1.9 | 0.033 | 17.4 | Human Liver Microsomes (EM)[1] |

| CYP2C9 (Low-affinity) | 88 | 0.554 | 6.3 | Human Liver Microsomes (EM)[1] |

| Overall N-demethylation (HLM) | 98 | - | ~20-fold > deamination | Human Liver Microsomes[3] |

| Overall Deamination (HLM) | 114 | - | - | Human Liver Microsomes[3] |

Table 1: Kinetic Parameters of Sertraline N-demethylation. HLM: Human Liver Microsomes; EM: Extensive Metabolizers.

The Impact of Genetic Polymorphisms

Genetic variations within the CYP2B6 and CYP2C19 genes can significantly alter enzyme activity, leading to pronounced differences in sertraline metabolism and, consequently, plasma concentrations. This variability has important clinical implications, affecting both the efficacy and tolerability of the drug.

CYP2C19 Polymorphisms

The CYP2C19 gene is highly polymorphic, with several alleles resulting in decreased or non-functional enzymes (e.g., CYP2C192, CYP2C193) or increased enzyme activity (e.g., CYP2C19*17).[2] Individuals can be categorized into different metabolizer phenotypes based on their genotype:

-

Poor Metabolizers (PMs): Carry two loss-of-function alleles.

-

Intermediate Metabolizers (IMs): Carry one loss-of-function allele.

-

Normal Metabolizers (NMs): Carry two wild-type alleles.

-

Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele.

Studies have consistently shown that CYP2C19 PMs and IMs have significantly higher plasma concentrations of sertraline compared to NMs.

| CYP2C19 Phenotype | Sertraline Concentration vs. NM | N-desmethylsertraline/Sertraline Ratio vs. NM | Key Findings |

| Poor Metabolizer (PM) | 2.68-fold higher[2][7] | 1.26-fold higher[2] | Significantly increased exposure to sertraline.[6] |

| Intermediate Metabolizer (IM) | 1.38-fold higher[2][7] | 1.14-fold higher[2] | Moderately increased exposure to sertraline. |

| Ultrarapid Metabolizer (UM) | Marginally lower (-10%)[2][7] | No significant difference[2] | Minimal impact on sertraline exposure. |

Table 2: Impact of CYP2C19 Phenotype on Sertraline Pharmacokinetics.

CYP2B6 Polymorphisms

Polymorphisms in the CYP2B6 gene also influence sertraline metabolism. The CYP2B66 and CYP2B69 alleles are associated with decreased enzyme function, while the CYP2B6*4 allele is linked to increased function.

| CYP2B6 Allele | Effect on Sertraline Metabolism | Impact on Plasma Concentrations |

| CYP2B66 | Decreased | Increased sertraline levels[8] |

| CYP2B69 | Decreased | Increased sertraline levels[4] |

| CYP2B6*4 | Increased | Decreased sertraline levels[8] |

Table 3: Impact of CYP2B6 Alleles on Sertraline Metabolism.

A study on major depression patients found that individuals carrying the CYP2B66 and CYP2B69 variant alleles had significantly higher dose-adjusted sertraline concentrations and lower N-desmethylsertraline/sertraline ratios compared to those with the wild-type genotype.[4]

Experimental Protocols

The investigation of sertraline metabolism and the influence of genetic polymorphisms relies on a variety of sophisticated experimental techniques.

In Vitro Metabolism Assays

These assays are crucial for determining the kinetic parameters of drug metabolism by specific enzymes.

A typical protocol involves incubating sertraline at various concentrations with human liver microsomes or recombinant CYP enzymes in the presence of an NADPH-generating system.[3] The reaction is then stopped, and the formation of N-desmethylsertraline is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Sertraline and N-desmethylsertraline

Accurate quantification of sertraline and its metabolite in plasma or microsomal incubations is essential. HPLC with UV or fluorescence detection, or the more sensitive LC-MS/MS, are the methods of choice.

Sample Preparation (Plasma):

-

Protein Precipitation or Solid-Phase Extraction: To remove interfering proteins from the plasma sample.[9][10]

-

Reconstitution: The extracted sample is reconstituted in a suitable solvent for injection into the HPLC or LC-MS/MS system.

Chromatographic Conditions:

-

Column: Typically a C8 or C18 reversed-phase column.[9]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[9]

-

Detection: UV detection at a specific wavelength or mass spectrometry for higher sensitivity and specificity.[9][10]

Genotyping of CYP2B6 and CYP2C19

Identifying genetic polymorphisms is crucial for pharmacogenetic studies. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method.

This technique involves:

-

DNA Extraction: Isolating genomic DNA from a patient's blood sample.

-

PCR Amplification: Amplifying the specific region of the CYP2B6 or CYP2C19 gene containing the polymorphism of interest using specific primers.

-

Restriction Enzyme Digestion: The amplified DNA is incubated with a restriction enzyme that recognizes and cuts a specific DNA sequence, which is either created or abolished by the polymorphism.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size on an agarose gel. The pattern of the fragments reveals the genotype of the individual.[4]

Conclusion and Future Directions

The metabolism of sertraline is a complex process involving multiple CYP450 enzymes, with CYP2B6 and CYP2C19 playing pivotal roles. The significant impact of genetic polymorphisms in these enzymes on sertraline pharmacokinetics underscores the potential for genotype-guided dosing to optimize therapy, minimize adverse drug reactions, and improve patient outcomes.

Future research should focus on further elucidating the quantitative contribution of each CYP isoform to sertraline metabolism in vivo and expanding our understanding of the clinical consequences of less common genetic variants. The development of comprehensive pharmacogenetic testing panels that include key variants in both CYP2B6 and CYP2C19 will be instrumental in translating this knowledge into routine clinical practice, paving the way for a more personalized approach to the treatment of depressive and anxiety disorders.

References

- 1. Evidence for involvement of polymorphic CYP2C19 and 2C9 in the N-demethylation of sertraline in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The biological activity of Sertraline's primary metabolite, desmethylsertraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of desmethylsertraline, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. While often considered less potent than its parent compound, desmethylsertraline exhibits a unique pharmacological profile with significant interactions at key central nervous system targets. This document collates available quantitative data on its receptor and transporter binding affinities, details its metabolic pathways, and outlines the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuropsychopharmacology and drug development.

Introduction

Sertraline is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1] Following administration, sertraline undergoes extensive hepatic metabolism, primarily through N-demethylation, to form desmethylsertraline.[1][2] While the clinical significance of desmethylsertraline has been debated, its prolonged half-life and distinct pharmacological properties warrant a thorough investigation of its biological activities. This guide aims to provide an in-depth, data-driven analysis of desmethylsertraline's pharmacology, pharmacokinetics, and relevant experimental protocols.

Pharmacokinetics and Metabolism

Desmethylsertraline exhibits a significantly longer elimination half-life than sertraline, ranging from 62 to 104 hours, compared to sertraline's approximately 26 hours.[1] This prolonged presence in the systemic circulation suggests that even at lower potencies, its cumulative exposure could contribute to the overall therapeutic and adverse effect profile of sertraline.

Metabolic Pathway

The primary metabolic pathway of sertraline to desmethylsertraline is N-demethylation, a reaction catalyzed by multiple cytochrome P450 (CYP) enzymes in the liver.[2][3][4] The key enzymes involved are CYP2B6, with contributions from CYP2C19, CYP2C9, and CYP3A4.[3][4] At lower sertraline concentrations, CYP2B6 and CYP2D6 appear to play a more prominent role.[2] Desmethylsertraline itself can be further metabolized through oxidative deamination by CYP3A4 and CYP2C19, as well as by monoamine oxidases A and B (MAO-A and MAO-B).[3]

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action of desmethylsertraline is the inhibition of monoamine reuptake, although with a different potency and selectivity profile compared to sertraline.

Monoamine Transporter Binding Affinity

Desmethylsertraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a notable decrease in potency for the serotonin transporter (SERT) and a more balanced affinity for the norepinephrine (NET) and dopamine (DAT) transporters compared to sertraline.[5] This shift in selectivity may have implications for the overall pharmacological effects observed during sertraline treatment.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| Sertraline | ~3 | - | - |

| Desmethylsertraline | 76 | 420 | 440 |

| Data sourced from Wikipedia, citing primary literature.[5] |

P-Glycoprotein Interaction

Both sertraline and desmethylsertraline are substrates and inhibitors of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier.[2][6][7] This interaction can influence the central nervous system concentrations of these compounds and other P-gp substrates. The affinity of desmethylsertraline for P-gp is comparable to that of sertraline and the known P-gp substrate verapamil.[6][7]

Table 2: P-Glycoprotein (P-gp) ATPase Activity

| Compound | Vmax/Km (min⁻¹ x 10⁻³) |

| Verapamil (Positive Control) | 1.7 |

| Sertraline | 1.6 |

| Desmethylsertraline | 1.4 |

| Data from Wang et al. (2008).[6][7] |

Other CNS Receptor Affinities

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biological activity of desmethylsertraline.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This in vitro assay determines the affinity of a test compound for monoamine transporters by measuring its ability to displace a specific radioligand.

Detailed Methodology:

-

Tissue Preparation: A specific brain region rich in the transporter of interest (e.g., rat striatum for DAT, brainstem for SERT, frontal cortex for NET) is homogenized in a suitable buffer.[9]

-

Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (desmethylsertraline).[9]

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

P-Glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the ATPase activity of P-gp, which is coupled to substrate transport.

Detailed Methodology:

-

Membrane Preparation: Commercially available membranes from cells overexpressing human P-gp are used.[7]

-

Assay Reaction: The membranes are incubated with varying concentrations of the test compound (desmethylsertraline) in the presence of Mg-ATP.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified, often using a colorimetric method.

-

Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine kinetic parameters such as Vmax and Km.[6][7]

In Vivo Microdialysis

This technique allows for the in vivo sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

Detailed Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rat.[10][11] The animal is then allowed to recover.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[11]

-

Sample Collection: Dialysate samples, containing extracellular fluid constituents that have diffused across the dialysis membrane, are collected at regular intervals.

-

Sample Analysis: The collected dialysate is analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to quantify the concentrations of desmethylsertraline and neurotransmitters.

-

Histology: After the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.

Conclusion

Desmethylsertraline, the primary metabolite of sertraline, is a pharmacologically active compound with a distinct biological profile. Its prolonged half-life and its activity as a serotonin-norepinephrine-dopamine reuptake inhibitor, albeit with lower potency at SERT than its parent compound, suggest a potential contribution to the overall clinical effects of sertraline. Furthermore, its significant interaction with the P-glycoprotein transporter highlights a potential for drug-drug interactions. While the currently available data provide a solid foundation for understanding its activity, further research is warranted to establish a more comprehensive receptor binding profile and to fully elucidate its clinical relevance. This guide serves as a repository of the current knowledge and a framework for future investigations into the multifaceted biological activity of desmethylsertraline.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [PDF] SERTRALINE IS METABOLIZED BY MULTIPLE CYTOCHROME P450 ENZYMES, MONOAMINE OXIDASES, AND GLUCURONYL TRANSFERASES IN HUMAN: AN IN VITRO STUDY | Semantic Scholar [semanticscholar.org]

- 5. Desmethylsertraline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Sertraline's In Vitro Neuroprotective and Procognitive Potential: A Technical Guide

This guide provides an in-depth analysis of the in vitro neuroprotective and procognitive effects of sertraline, a selective serotonin reuptake inhibitor (SSRI). It is intended for researchers, scientists, and drug development professionals interested in the non-canonical neurological effects of this widely prescribed antidepressant. The following sections detail the experimental evidence, underlying molecular mechanisms, and relevant protocols from key in vitro studies.

Neurotrophic and Neurogenic Effects

Sertraline has been shown to exert neurotrophic and neurogenic effects in various in vitro models, primarily through the upregulation of key signaling molecules and the stimulation of neurogenesis.